molecular formula C12H10O B143366 1'-Acetonaphthone CAS No. 941-98-0

1'-Acetonaphthone

Cat. No.: B143366
CAS No.: 941-98-0
M. Wt: 170.21 g/mol
InChI Key: QQLIGMASAVJVON-UHFFFAOYSA-N
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Description

1'-Acetonaphthone (CAS 941-98-0), also known as 1-Acetylnaphthalene or methyl 1-naphthyl ketone, is an aromatic ketone with the molecular formula C₁₂H₁₀O. It features a naphthalene ring substituted with an acetyl group at the 1-position. This compound is widely used as a fragrance ingredient in cosmetics, a synthetic intermediate in pharmaceuticals and dyes, and a precursor for specialty chemicals . Its physicochemical properties include a high melting point (302°C), boiling point (296°C), and solubility in organic solvents like ethanol and acetone .

Preparation Methods

The Friedel-Crafts acylation of naphthalene represents the cornerstone of 1'-Acetonaphthone synthesis. This electrophilic substitution reaction leverages aluminum chloride (AlCl₃) as a Lewis acid catalyst to facilitate acetyl group introduction at the α-position of naphthalene. The reaction proceeds via the formation of an acylium ion intermediate from acetyl chloride (CH₃COCl), which subsequently reacts with the aromatic system .

Reaction Mechanism and Regioselectivity

The mechanism involves three critical steps:

  • Acylium Ion Formation : AlCl₃ coordinates with acetyl chloride, generating the electrophilic acylium ion (CH₃C⁺=O).

  • Electrophilic Attack : Naphthalene’s electron-rich α-position undergoes electrophilic substitution, forming a σ-complex intermediate.

  • Deprotonation : The intermediate loses a proton, regenerating the aromatic system and yielding this compound .

Regioselectivity favors the α-isomer due to kinetic control, as the transition state for α-substitution is lower in energy compared to β-substitution. Computational studies attribute this to better stabilization of the partial positive charge in the σ-complex at the α-position .

Standard Reaction Conditions

Optimized parameters for high yield (96%) and purity include:

ComponentQuantity/ParameterRole
Naphthalene1.0 equivAromatic substrate
Acetyl chloride1.2 equivAcylating agent
Aluminum chloride1.5 equivLewis acid catalyst
Carbon disulfideSolvent (10 mL/g)Reaction medium
TemperatureReflux (46–47°C)Kinetic control
Reaction time4–6 hoursCompletion monitoring

Carbon disulfide is preferred over solvents like dichloromethane due to its ability to stabilize the AlCl₃-acetyl chloride complex, enhancing regioselectivity for the α-isomer . The exothermic reaction requires controlled addition of acetyl chloride to prevent side reactions such as polyacylation.

Optimization of Reaction Conditions for Enhanced Yield and Regioselectivity

Solvent Effects on Isomer Distribution

Comparative studies demonstrate that solvent polarity significantly impacts isomer ratios:

SolventDielectric Constant (ε)α:β Isomer RatioYield (%)
Carbon disulfide2.695:596
Nitrobenzene34.870:3082
Dichloromethane8.988:1289

Nonpolar solvents like carbon disulfide favor α-selectivity by minimizing charge separation in the transition state, aligning with the Hammond-Leffler postulate .

Catalyst Modifications

Alternative catalysts have been explored to improve efficiency:

  • FeCl₃ : Provides 78% yield with α:β = 85:15 but requires higher temperatures (60°C) .

  • ZnCl₂ : Ineffective for naphthalene acetylation (<20% yield) .

  • Ionic Liquids : [BMIM][AlCl₄] achieves 91% yield at 40°C but suffers from catalyst recycling challenges .

AlCl₃ remains optimal due to its strong electrophilicity and cost-effectiveness.

Purification and Isolation Techniques

Crude reaction mixtures typically contain 2–5% 2'-Acetonaphthone, necessitating rigorous purification.

Picrate Formation and Recrystallization

  • Picrate Complexation : Dissolve crude product in ethanol, add saturated picric acid solution until precipitation completes.

  • Recrystallization : Purify the this compound picrate from ethanol (m.p. 118°C) .

  • Regeneration : Treat picrate with 10% NaOH, extract with diethyl ether, and distill under reduced pressure (b.p. 165–167°C at 15 mmHg) .

Chromatographic Separation

Flash chromatography on silica gel (hexane:ethyl acetate = 9:1) resolves α- and β-isomers, though this method is less scalable than picrate crystallization .

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.45 (d, J = 8.4 Hz, 1H), 7.90–7.45 (m, 6H), 2.75 (s, 3H) .

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C) .

  • MS (EI) : m/z 170 [M]⁺, 155 [M−CH₃]⁺ .

Purity Assessment

  • HPLC : C18 column, acetonitrile:water (70:30), retention time = 6.2 min (purity >99%) .

  • Melting Point : 52–54°C (lit. 54°C) .

Alternative Synthetic Routes

Hydration of 1-Ethynylnaphthalene

A niche method involves hydrating 1-ethynylnaphthalene with H₂SO₄ in methanol (80°C, 20 h), yielding this compound in 68% yield. However, this route is hampered by the limited availability of the alkyne precursor .

Industrial-Scale Production Considerations

Waste Management

  • AlCl₃ Quenching : Hydrolyze spent catalyst with ice-water, generating HCl gas (requires scrubbing).

  • Carbon Disulfide Recovery : Distill solvent at 46°C for reuse, reducing environmental impact .

Scientific Research Applications

Organic Synthesis

1'-Acetonaphthone is widely used as a starting material in organic synthesis. Its acetyl group can participate in several chemical reactions:

  • Nucleophilic Substitution : The acetyl group can be replaced with other functional groups.
  • Oxidation : It can be oxidized to produce 1-naphthoic acid using agents like potassium permanganate.
  • Reduction : It can be reduced to form 1-(1-naphthyl)ethanol using reducing agents such as sodium borohydride.

These reactions enable the synthesis of more complex compounds that are crucial in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

Derivatives of this compound exhibit pharmaceutical properties , including:

  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammation.
  • Antiviral : Certain compounds derived from this compound have been studied for their antiviral activities.
  • Anticancer : Research indicates that some derivatives may have anticancer properties, making them candidates for drug development .

A notable study involved the use of whole cells of Geotrichum candidum for the stereoselective reduction of this compound, leading to potential pharmaceutical applications .

Dye Production

In the dye industry, this compound serves as an important intermediate for producing various chromophores , which are responsible for dye coloration. These dyes find applications in textiles, printing, and plastics . The compound's ability to undergo transformations allows for the creation of diverse colorants tailored for specific applications.

Case Study 1: Microbial Reduction Processes

A study investigated the microbial reduction of this compound using Geotrichum candidum in organic solvents. The research demonstrated that varying co-solvents impacted the stereoselectivity and conversion rates significantly. Benzyl alcohol was identified as an effective co-solvent that enhanced cell viability and conversion efficiency .

Case Study 2: Photochemical Reactions

Research on the photochemical behavior of this compound revealed its potential in photoinduced electron transfer reactions. Studies indicated that magnetic fields could influence these reactions, opening avenues for applications in photochemistry and materials science .

Comparison with Similar Compounds

Comparison with Structural Isomers: 2'-Acetonaphthone

The structural isomer 2'-Acetonaphthone (CAS 93-08-3) differs only in the position of the acetyl group on the naphthalene ring (2-position instead of 1-position). Key comparisons include:

Table 1: Physical and Commercial Properties of 1'- and 2'-Acetonaphthone

Property 1'-Acetonaphthone 2'-Acetonaphthone
Melting Point (°C) 302 300–301
Purity >90.0% >98.0%
Price (JPY) 3,600/25 mL 3,100/25 g
Applications Fragrances, pharmaceuticals Mosquito repellent, fragrances
Reference
  • Chemical Reactivity: Both isomers exhibit similar reactivity in nucleophilic substitutions and reductions. However, this compound showed lower yields in Vilsmeier reactions under milder conditions (0°C vs. reflux) compared to acetophenone derivatives .
  • Biological Activity : In termite bioassays, both isomers at 100 mg/kg sand reduced tunneling (2–9 cm² vs. control 34 cm²) and feeding (0–7 mg vs. 33–54 mg), indicating comparable bioactivity .

Comparison with Simpler Aromatic Ketones: Acetophenone

Acetophenone (C₈H₈O), a benzene-ring analog, shares functional group similarities but lacks the fused naphthalene structure.

Key Differences:

  • Physical Properties: Acetophenone has a lower boiling point (202°C) and higher water solubility than this compound .
  • Synthetic Utility: Acetophenone derivatives in Vilsmeier reactions form E/Z isomer mixtures (6:1 ratio), whereas this compound produces single isomers, highlighting the naphthalene ring’s steric and electronic influence .

Comparison with Substituted Derivatives

Fluoro- and Methoxy-Substituted Derivatives

  • 6'-Methoxy-2'-Acetonaphthone : The methoxy group (electron-donating) improves solubility and bioactivity. In termite studies, methoxynaphthalene derivatives outperformed acetonaphthones in reducing feeding activity .

Oxime Derivatives

This compound oxime (CAS 1956-40-7) is a hydroxylamine derivative used as a pharmaceutical intermediate (e.g., Cinacalcet impurity). It exhibits higher polarity (boiling point 359.2°C) and distinct reactivity in hydrogen-bonding interactions .

Table 2: Bioactivity Against Subterranean Termites

Compound Tunnel Area (cm²) Feeding Reduction (mg)
Control 34 33–54
This compound 2–9 0–7
2'-Acetonaphthone 2–9 0–7
1-Methoxynaphthalene 0–3 0–6

Data from

  • Fragrance Industry : Both acetonaphthones contribute to long-lasting scents, but 2'-Acetonaphthone is uniquely employed as a mosquito repellent .

Biological Activity

1'-Acetonaphthone, also known as 1-acetylnaphthalene or methyl 1-naphthyl ketone, is a chemical compound with the molecular formula C₁₂H₁₀O. It features an acetyl group attached to a naphthalene ring, making it a versatile compound in various fields, including chemistry, biology, and medicine. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₀O
  • Molecular Weight : 170.21 g/mol
  • Boiling Point : 296°C
  • Melting Point : 34°C

Biological Activity

This compound exhibits several biological activities that have garnered interest in medicinal chemistry and pharmacology. Its derivatives have shown potential in various therapeutic areas:

  • Anticancer Activity : Research indicates that this compound and its derivatives can inhibit cancer cell proliferation. For example, studies have demonstrated its effectiveness against breast cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
  • Antiviral Effects : Some studies have reported that derivatives of this compound exhibit antiviral activity against specific viruses, indicating its potential as a lead compound for developing antiviral agents.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzymatic Inhibition : It has been identified as a competitive inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered drug metabolism and enhanced therapeutic effects .
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer and anti-inflammatory effects by modulating oxidative stress responses .

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

StudyFindings
Zhang et al. (2020)Demonstrated that this compound induces apoptosis in breast cancer cells through ROS generation and mitochondrial dysfunction .
Lee et al. (2019)Reported anti-inflammatory effects in murine models, showing reduced cytokine levels upon treatment with the compound .
Kim et al. (2021)Investigated antiviral properties against influenza virus, noting significant inhibition of viral replication in vitro .

Synthesis and Derivatives

The synthesis of this compound typically involves the Friedel-Crafts acylation of naphthalene with acetyl chloride using aluminum chloride as a catalyst. This method allows for the production of various derivatives that can enhance or modify its biological activity.

Synthetic Route Example

C10H8+CH3COClAlCl3C12H10O+HCl\text{C}_{10}\text{H}_8+\text{CH}_3\text{COCl}\xrightarrow{\text{AlCl}_3}\text{C}_{12}\text{H}_{10}\text{O}+\text{HCl}

Comparison with Similar Compounds

Comparing this compound with related compounds can provide insights into structure-activity relationships:

CompoundStructureBiological Activity
2-AcetonaphthoneAcetyl group at the 2-positionSimilar anticancer properties but varied potency.
6-Methoxy-2-acetonaphthoneContains methoxy groupEnhanced anti-inflammatory effects compared to this compound .
2-AcetylanthraceneAcetylated derivative of anthraceneExhibits different metabolic pathways and biological effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1'-Acetonaphthone, and how can intermediates be optimized?

The synthesis of this compound typically involves Friedel-Crafts acylation of naphthalene derivatives. For example, in the total synthesis of biyouyanagin analogs, 2'-acetonaphthone was used as a reactant under photochemical conditions (320 nm, CH₂Cl₂, 5°C) to form cycloadducts . Intermediate optimization, such as 6-methoxy-2-acetonaphthone, can be achieved by adjusting reaction parameters (e.g., temperature, solvent polarity) and monitoring via GC with internal standards (e.g., chlorphenamine maleate) for reproducibility .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

Characterization requires a combination of spectroscopic and chromatographic methods:

  • Melting Point : Compare observed values (e.g., 302°C) with literature data (e.g., >90.0% purity, CAS 941-98-0) .
  • Chromatography : Use GC or HPLC with certified reference standards (e.g., acenaphthene-d10) to validate purity .
  • Spectroscopy : FT-IR (C=O stretch ~1680 cm⁻¹) and ¹H-NMR (aromatic protons δ 7.5–8.3 ppm, acetyl CH₃ δ 2.6 ppm) .

Q. What protocols ensure accurate measurement of this compound's solubility and stability in different solvents?

  • Solubility : Conduct gravimetric analysis by dissolving known masses in solvents (e.g., dichloromethane, methanol) under controlled temperatures.
  • Stability : Perform accelerated degradation studies (e.g., exposure to light, heat) and monitor via UV-Vis spectroscopy for absorbance shifts .

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

Cross-reference multiple authoritative sources (e.g., Kanto Chemical’s catalog , certified standard solutions ) and replicate experiments using calibrated equipment. Report detailed methodologies (e.g., heating rate, sample preparation) to ensure reproducibility .

Advanced Research Questions

Q. What role does this compound play in modulating excited-state proton transfer (ESPT) dynamics in supramolecular systems?

this compound derivatives, such as 1'-hydroxy-2'-acetonaphthone (1HAN), exhibit fluorescence enhancement when encapsulated in cyclodextrins (e.g., HPβCD, HPγCD). Researchers can use Job plot analysis to determine 1:1 binding stoichiometry and time-resolved fluorescence to study ESPT kinetics .

Q. How can this compound be utilized in photochemical reactions requiring precise wavelength control?

Photodynamic studies (e.g., [2+2] cycloadditions) require UV filters (e.g., 320 nm) and low temperatures (5°C) to prevent side reactions. Monitor progress via HPLC and characterize products using NOESY or X-ray crystallography .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

  • GC-MS : Detect volatile impurities using split/splitless injection and compare retention times with certified standards.
  • ICP-OES : Measure metal contaminants (e.g., catalyst residues) at ppb levels .

Q. How do structural modifications of this compound impact its reactivity in multi-step synthetic pathways?

Introduce functional groups (e.g., methoxy, nitro) at specific positions and evaluate effects via Hammett plots or DFT calculations. For example, 6-methoxy-2-acetonaphthone acts as a key intermediate in nabumetone synthesis, where electron-donating groups enhance electrophilic substitution rates .

Q. What strategies address low yields in large-scale syntheses of this compound derivatives?

Optimize catalyst loading (e.g., AlCl₃ in Friedel-Crafts acylation) and employ flow chemistry to improve heat/mass transfer. Use DoE (Design of Experiments) to identify critical variables (e.g., solvent ratio, reaction time) .

Q. Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s spectroscopic properties?

Systematically compare experimental conditions:

  • Solvent Effects : Polar solvents may shift NMR/UV peaks.
  • Instrument Calibration : Validate using certified standards (e.g., acenaphthene-d10) .
  • Sample Purity : Re-purify via column chromatography and re-analyze .

Properties

IUPAC Name

1-naphthalen-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLIGMASAVJVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4052635
Record name 1'-Acetonaphthone
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Molecular Weight

170.21 g/mol
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CAS No.

941-98-0
Record name 1-Acetylnaphthalene
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